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molecular formula C12H22O5 B8585516 Bis(2-methylpropyl) 2-hydroxybutanedioate CAS No. 7401-35-6

Bis(2-methylpropyl) 2-hydroxybutanedioate

Cat. No. B8585516
M. Wt: 246.30 g/mol
InChI Key: XVHXVNGVDQZTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369146B1

Procedure details

Diisobutyl-DL-malate was prepared by esterification of DL-malic acid with isobutyl alcohol. To a three-neck 1 L round-bottomed flask equipped with a reflux condenser, Dean-Stark trap, septum, thermocouple and mechanical stirrer, were added DL-malic acid (75.91 g), 2-methyl-1-propanol (210 mL) and Amberlyst® 15 ion exchange resin (10 g). The mixture was placed under nitrogen and heated to reflux. At 106° C., two phases started to collect in the Dean-Stark trap. The reaction temperature was maintained at 108° C. for 2 hr 15 min and the water was continuously removed via the Dean-Stark trap. As collection in the Dean-Stark trap slowed, the reaction temperature was increased to 115° C. and fresh alcohol (50 mL) was added to the reaction. The reaction was heated to 120° C. and more alcohol (50 mL) was added. At this point, no more water collected in the Dean-Stark trap. The product was separated from the catalyst via filtration. The crude yellow liquid was purified via vacuum distillation. Diisobutyl-DL-malate was obtained as a low viscosity, clear, colorless liquid with a slight pleasant odor (120.4 g, 86.3% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75.91 g
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH3:10][CH:11]([CH3:14])[CH2:12]O>>[CH2:10]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:10][CH:11]([CH3:14])[CH3:12])=[O:6])[OH:3])[CH:11]([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O
Step Two
Name
Quantity
75.91 g
Type
reactant
Smiles
C(C(O)CC(=O)O)(=O)O
Name
resin
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
210 mL
Type
reactant
Smiles
CC(CO)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
108 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a three-neck 1 L round-bottomed flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
At 106° C.
CUSTOM
Type
CUSTOM
Details
to collect in the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
the water was continuously removed via the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
As collection in the Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was increased to 115° C.
ADDITION
Type
ADDITION
Details
fresh alcohol (50 mL) was added to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 120° C.
ADDITION
Type
ADDITION
Details
more alcohol (50 mL) was added
CUSTOM
Type
CUSTOM
Details
At this point, no more water collected in the Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
The product was separated from the catalyst via filtration
DISTILLATION
Type
DISTILLATION
Details
The crude yellow liquid was purified via vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC(C(O)CC(=O)OCC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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